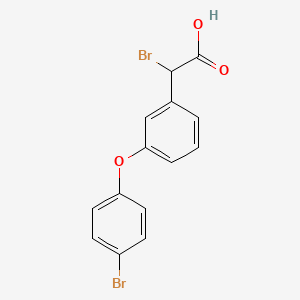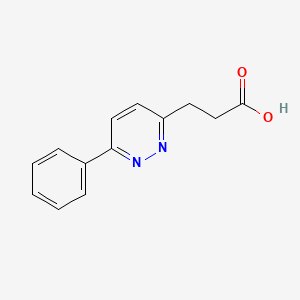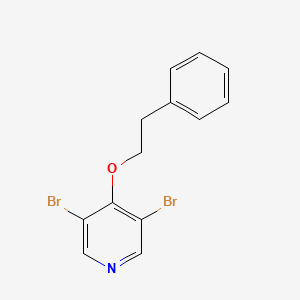
3,5-Dibromo-4-(2-phenylethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-(2-phenylethoxy)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring, and a 2-phenylethoxy group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide (LDA) and subsequent reaction with electrophiles to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to introduce the 2-phenylethoxy group .
Industrial Production Methods
Industrial production methods for 3,5-Dibromo-4-(2-phenylethoxy)pyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-(2-phenylethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation of the bromopyridine ring.
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by reaction with electrophiles can yield 4-alkyl-3,5-dibromopyridines .
Applications De Recherche Scientifique
3,5-Dibromo-4-(2-phenylethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-(2-phenylethoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromopyridine: A closely related compound with similar reactivity and applications.
2,4-Dibromopyridine: Another bromopyridine derivative with different substitution patterns and properties.
Uniqueness
3,5-Dibromo-4-(2-phenylethoxy)pyridine is unique due to the presence of the 2-phenylethoxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C13H11Br2NO |
|---|---|
Poids moléculaire |
357.04 g/mol |
Nom IUPAC |
3,5-dibromo-4-(2-phenylethoxy)pyridine |
InChI |
InChI=1S/C13H11Br2NO/c14-11-8-16-9-12(15)13(11)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Clé InChI |
QQIYYWQNQIXVDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C=NC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


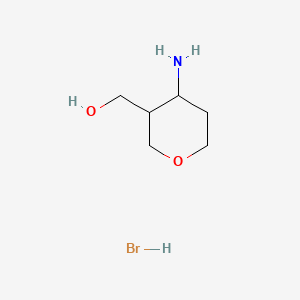
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)
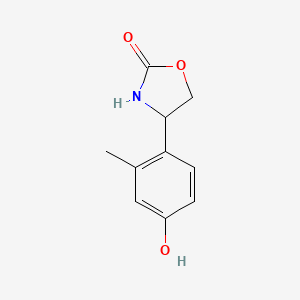
![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
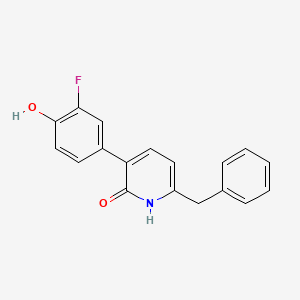
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)
![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
